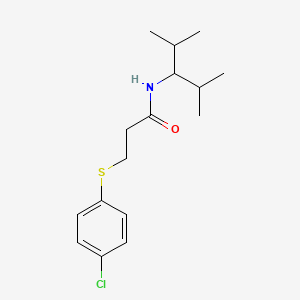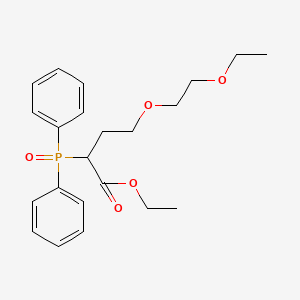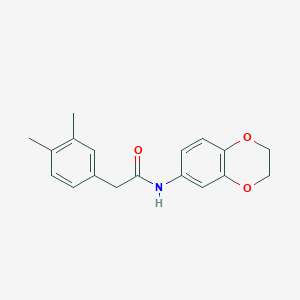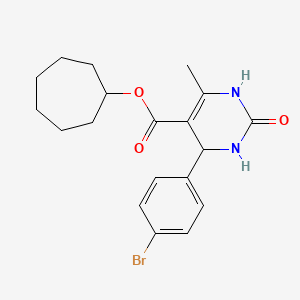
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkyl halide under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2,4-dimethylpentan-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of sulfanyl-containing compounds with biological systems.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethoxyphenyl)propanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide is unique due to the presence of the 2,4-dimethylpentan-3-yl group, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNOS/c1-11(2)16(12(3)4)18-15(19)9-10-20-14-7-5-13(17)6-8-14/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSLWSWTXZPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[(cycloheptylamino)carbonothioyl]nicotinamide](/img/structure/B5054589.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5054601.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)
![4-(3-methylbutyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5054610.png)
![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![1-Cyclopropyl-5-[4-(2-fluorophenoxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B5054624.png)

![N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5054636.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5054649.png)
![benzyl [2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5054650.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5054657.png)


![9-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5054679.png)
